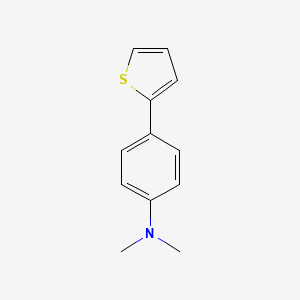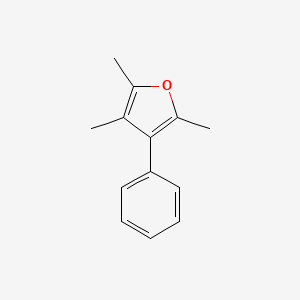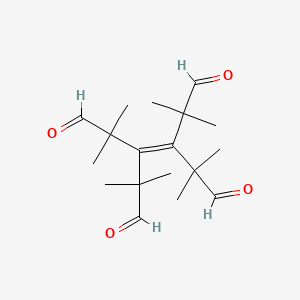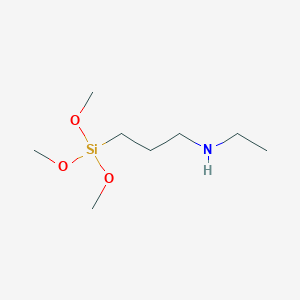
N-Ethyl-3-(trimethoxysilyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3-(trimethoxysilyl)propan-1-amine is an organosilicon compound with the molecular formula C10H25NO3Si. This compound is characterized by the presence of a trimethoxysilyl group attached to a propylamine chain, which is further substituted with an ethyl group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-3-(trimethoxysilyl)propan-1-amine can be synthesized through a series of organic reactions. One common method involves the reaction of 3-chloropropyltrimethoxysilane with ethylamine under controlled conditions. The reaction typically proceeds as follows:
- Reaction of 3-chloropropyltrimethoxysilane with ethylamine:
Reagents: 3-chloropropyltrimethoxysilane, ethylamine
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 50-70°C.
:Reaction: Cl-(CH2)3-Si(OCH3)3+C2H5NH2→C2H5N-(CH2)3-Si(OCH3)3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-(trimethoxysilyl)propan-1-amine undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, typically under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, often at elevated temperatures.
Substitution: Various electrophiles, such as alkyl halides, under mild to moderate conditions.
Major Products
Hydrolysis: Formation of silanols and methanol.
Condensation: Formation of siloxane polymers.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
N-Ethyl-3-(trimethoxysilyl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and surface modification of nanoparticles.
Biology: Employed in the functionalization of biomolecules and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of N-Ethyl-3-(trimethoxysilyl)propan-1-amine involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with other silanol-containing surfaces. This property makes it an effective coupling agent and surface modifier. The amine group can also interact with various functional groups, facilitating bioconjugation and other chemical modifications.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-3-(trimethoxysilyl)propylamine
- 3-(Triethoxysilyl)propylamine
- N-Methyl-3-(triethoxysilyl)propan-1-amine
- N-3-(Trimethoxysilyl)propyl ethylenediamine
Uniqueness
N-Ethyl-3-(trimethoxysilyl)propan-1-amine is unique due to its specific combination of an ethyl-substituted amine group and a trimethoxysilyl group. This combination imparts distinct reactivity and functionality, making it particularly useful in applications requiring strong adhesion and surface modification. The presence of the ethyl group also influences its solubility and interaction with various substrates, distinguishing it from other similar compounds.
Properties
CAS No. |
3451-81-8 |
|---|---|
Molecular Formula |
C8H21NO3Si |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-ethyl-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C8H21NO3Si/c1-5-9-7-6-8-13(10-2,11-3)12-4/h9H,5-8H2,1-4H3 |
InChI Key |
FYZBRYMWONGDHC-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14138749.png)
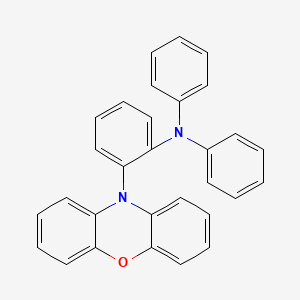
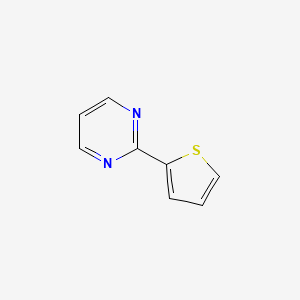
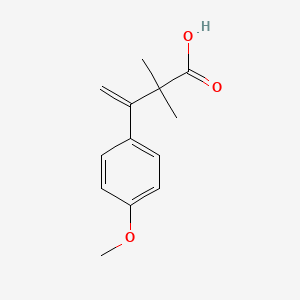
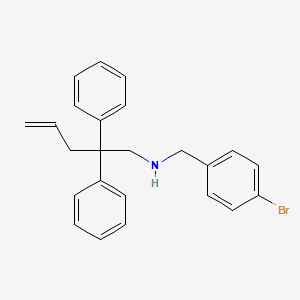
![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)

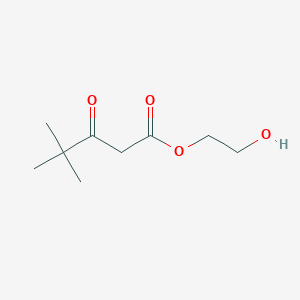
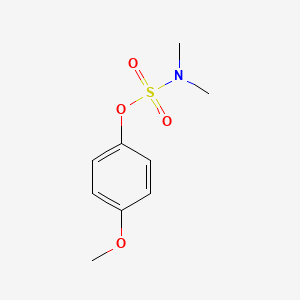
![3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide](/img/structure/B14138799.png)
